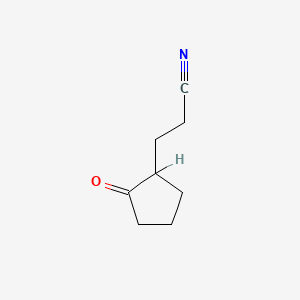

3-(2-Oxocyclopentyl)propanenitrile

描述

Significance in Synthetic Organic Chemistry

The significance of 3-(2-Oxocyclopentyl)propanenitrile in synthetic organic chemistry stems from its role as a versatile building block. The presence of two reactive centers, the carbonyl group of the cyclopentanone (B42830) ring and the cyano group of the propanenitrile side chain, allows for a wide range of chemical modifications. This dual reactivity enables chemists to construct complex molecular architectures through sequential or cascade reactions.

The cyclopentanone moiety can undergo a variety of transformations, including aldol (B89426) condensations, alpha-functionalization, and Baeyer-Villiger oxidations, providing access to a diverse array of substituted cyclopentane (B165970) derivatives. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This orthogonal reactivity is a key feature that underscores its importance in the strategic design of complex synthetic routes.

Role as a Versatile Intermediate and Building Block in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents. Its carbon skeleton is a key component of various biologically active compounds. For instance, the cyclopentane ring is a core structure in prostaglandins, a class of lipid compounds with diverse physiological effects. nih.govnih.gov The ability to introduce and modify side chains on the cyclopentanone ring makes this compound a valuable precursor in the synthesis of prostaglandin analogs. nih.govnih.gov

Furthermore, the cyanoethyl side chain can be elaborated to construct various heterocyclic systems. Through intramolecular cyclization reactions, it is possible to synthesize fused bicyclic and spirocyclic scaffolds, which are prevalent in many natural products and medicinal compounds. The strategic manipulation of the functional groups in this compound allows for the stereocontrolled synthesis of intricate molecular frameworks.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4594-77-8 |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| Synonyms | 2-(2-Cyanoethyl)cyclopentanone, 2-Oxocyclopentanepropiononitrile |

Structural Features and Functional Group Interactions Relevant to Reactivity

The reactivity of this compound is dictated by the interplay of its structural features and the electronic properties of its functional groups. The cyclopentanone ring possesses alpha-protons that are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for the formation of an enolate under basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions.

The nitrile group is a versatile functional handle. The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic. This allows for nucleophilic attack at the carbon, leading to a variety of transformations. The spatial proximity of the ketone and nitrile groups can also lead to interesting intramolecular reactions, facilitating the formation of cyclic products.

The flexibility of the three-carbon chain connecting the cyclopentanone ring and the nitrile group allows the molecule to adopt conformations that can either facilitate or hinder interactions between the two functional groups. This conformational flexibility is an important consideration in planning synthetic strategies that utilize this compound.

The following table outlines the key functional groups and their potential for chemical reactions:

| Functional Group | Potential Reactions |

| Ketone (Cyclopentanone) | Aldol condensation, Alpha-alkylation, Alpha-halogenation, Wittig reaction, Baeyer-Villiger oxidation, Reduction to alcohol |

| Nitrile | Hydrolysis to carboxylic acid or amide, Reduction to primary amine, Reaction with Grignard reagents to form ketones, [2+2] cycloadditions |

Structure

3D Structure

属性

IUPAC Name |

3-(2-oxocyclopentyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVOIPOAZZQJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963467 | |

| Record name | 3-(2-Oxocyclopentyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-77-8 | |

| Record name | 2-Oxocyclopentanepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4594-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxocyclopentanepropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Oxocyclopentyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxocyclopentanepropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Oxocyclopentyl Propanenitrile and Analogues

Strategies via Cyclopentanone (B42830) Derivatives and Nitrile Precursors

The construction of 3-(2-oxocyclopentyl)propanenitrile and related structures predominantly relies on the reaction between a cyclopentanone-derived species and a nitrile-containing precursor. These approaches can be broadly categorized into nucleophilic additions, hydrolysis-based routes, and condensation reactions.

Nucleophilic Addition Approaches Utilizing 2-Oxocyclopentanone

Nucleophilic addition reactions are a cornerstone for the synthesis of this compound. In this context, the nitrile precursor acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-oxocyclopentanone or a related derivative. ucalgary.cadocbrown.info

One of the most common methods is the Michael addition , a type of conjugate addition. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a nucleophilic cyanide source with 2-cyclopentenone. The cyanide ion adds to the β-carbon of the enone system, leading to the formation of the desired product. masterorganicchemistry.com

Alternatively, direct nucleophilic addition to the carbonyl group of 2-oxocyclopentanone can be employed, often followed by subsequent chemical transformations to yield the final propanenitrile structure. docbrown.infochemguide.co.uk For instance, the addition of a cyanide ion to 2-oxocyclopentanone would form a cyanohydrin, which could then be further manipulated. chemguide.co.uklibretexts.org

Hydrolysis-Based Routes from Substituted Cyclopentanecarboxylates

Hydrolysis reactions provide an alternative pathway to nitrile-containing cyclopentanone derivatives. libretexts.orgorganicchemistrytutor.comchemguide.co.uk This strategy typically begins with a substituted cyclopentanecarboxylate (B8599756) ester. The ester can be converted to a primary amide, which is then dehydrated to yield the corresponding nitrile. libretexts.orgchemguide.co.uk

The hydrolysis of the nitrile group itself, under either acidic or basic conditions, can lead to the formation of a carboxylic acid or its salt. libretexts.orgchemguide.co.ukbyjus.com This process can be reversible, and controlling the reaction conditions is crucial to favor the formation of the nitrile. organicchemistrytutor.com For instance, heating a nitrile with a dilute acid or alkali is necessary for hydrolysis to occur, as the reaction with water alone is negligible. chemguide.co.ukbyjus.com

| Starting Material | Reagents | Product | Reaction Type |

| 2-Cyclopentenone | Cyanide ion | This compound | Michael Addition |

| 2-Oxocyclopentanone | Hydrogen Cyanide | 2-Hydroxy-2-cyclopentanecarbonitrile | Nucleophilic Addition |

| Primary Amide | Dehydrating Agent (e.g., P₄O₁₀) | Nitrile | Dehydration |

| Nitrile | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid or Carboxylate | Hydrolysis |

Condensation Reactions for Related Cyclopentanone-Nitrile Structures

Condensation reactions, particularly aldol-type condensations, can be utilized to construct the carbon framework of cyclopentanone-nitrile structures. mdpi.com These reactions involve the enolate of a ketone reacting with a carbonyl compound. In the context of synthesizing related structures, the self-condensation of cyclopentanone can be a key step, which can then be followed by the introduction of the nitrile functionality. researchgate.net The use of acid-base bifunctional catalysts has been shown to be effective in promoting the aldol (B89426) condensation of cyclopentanone. mdpi.com

Mechanistic Insights into Synthesis Pathways (e.g., Michael Addition Mechanisms)

The Michael addition reaction is a cornerstone in the synthesis of this compound and its analogs. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The mechanism involves the 1,4-addition of a resonance-stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.org

The key steps of the Michael addition mechanism are:

Formation of the Nucleophile: A base abstracts a proton from a compound with an activated methylene (B1212753) group, such as a malonic ester or a cyanoacetate, to form a stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system (e.g., 2-cyclopentenone). This is a conjugate addition, and it is a thermodynamically controlled process. masterorganicchemistry.comorganic-chemistry.org

Protonation: The resulting enolate is protonated to give the final Michael adduct. masterorganicchemistry.com

The reaction is driven by the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com The regioselectivity of the addition is a key feature of this reaction, leading specifically to the 1,4-adduct. mdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize the yield and purity of this compound and its derivatives. Factors such as the choice of catalyst, solvent, temperature, and reaction time are systematically varied to find the most efficient protocol. researchgate.netresearchgate.net

For instance, in condensation reactions of cyclopentanone, studies have shown that a reaction temperature of 150 °C and a reaction time of 4 hours can lead to a cyclopentanone conversion of 85.53%. mdpi.com The use of specific catalysts, such as a Jørgensen-Hayashi catalyst in the Michael addition of aldehydes to enones, has been reported to give high yields (up to 82%) and excellent enantioselectivity (up to 98% ee). organic-chemistry.org The choice of base in Michael additions is also crucial; for example, using sodium methoxide (B1231860) in methanol (B129727) at room temperature has been shown to afford δ-diketones in good to excellent yields (53–98%). mdpi.com

Stereoselective and Asymmetric Synthesis of Related Chiral Nitriles

The development of stereoselective and asymmetric methods for the synthesis of chiral nitriles is a significant area of modern organic synthesis. nih.govyoutube.comnih.gov This is particularly important when the target molecule has potential biological activity, as different stereoisomers can have vastly different effects.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. youtube.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. youtube.comnih.govacs.org

Chemical Reactivity and Transformation of 3 2 Oxocyclopentyl Propanenitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, including reductions, nucleophilic substitutions, and hydrolysis.

Reduction Reactions to Amines

The conversion of the nitrile group to a primary amine is a fundamental transformation. This can be accomplished through several methods, most notably catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This process typically involves the use of hydrogen gas in the presence of a metal catalyst. libretexts.org Common catalysts for this reaction include palladium, platinum, and nickel. libretexts.org The reaction conditions, such as temperature and pressure, are adjusted depending on the specific catalyst used. For instance, the reduction of ethanenitrile to ethylamine (B1201723) can be achieved using a palladium catalyst with hydrogen gas. libretexts.org A similar approach can be applied to 3-(2-oxocyclopentyl)propanenitrile to yield 3-(2-oxocyclopentyl)propan-1-amine. Industrial processes for the selective hydrogenation of nitriles to primary amines have been developed using palladium on carbon (Pd/C) catalysts under mild conditions. nih.gov

Hydride Reductions: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. libretexts.orgyoutube.com The reaction is typically carried out in an ether solvent, such as diethyl ether, followed by an aqueous or acidic workup to neutralize reactive intermediates and isolate the amine product. youtube.comchemistrysteps.com While LiAlH₄ is a strong reducing agent, other borane (B79455) reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, have also been shown to effectively reduce a wide range of nitriles to primary amines. organic-chemistry.org

| Method | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) libretexts.org | Primary Amine | Process conditions vary with catalyst. libretexts.org |

| Hydride Reduction | 1. LiAlH₄, Ether 2. H₂O or H₃O⁺ youtube.comchemistrysteps.com | Primary Amine | Strong reducing agent, requires workup. youtube.comchemistrysteps.com |

| Borane Reduction | BH₂N(iPr)₂, cat. LiBH₄ organic-chemistry.org | Primary Amine | Reduces a variety of nitriles. organic-chemistry.org |

Nucleophilic Substitution Reactions Involving the Nitrile Group

While the nitrile group itself is not susceptible to classical SN1 or SN2 substitution at the nitrogen atom, the carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. A notable example is the reaction with Grignard reagents. The addition of a Grignard reagent to the nitrile results in the formation of an imine intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.com This reaction provides a method for carbon-carbon bond formation and the synthesis of ketones from nitriles. masterorganicchemistry.com

Hydrolysis of the Nitrile to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation proceeds in stages, with the amide being an intermediate in the hydrolysis to the carboxylic acid. chemguide.co.uk

Acidic Hydrolysis: Heating a nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk The reaction proceeds by initial protonation of the nitrile, which increases its electrophilicity and facilitates the attack of water. lumenlearning.com

Alkaline Hydrolysis: When a nitrile is heated with an aqueous solution of a strong base like sodium hydroxide, the salt of the carboxylic acid is formed along with ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk

Under carefully controlled conditions, the hydrolysis can be stopped at the amide stage. youtube.com This can be achieved in both acidic and alkaline media. stackexchange.com For example, using a mixture of trifluoroacetic acid and sulfuric acid can selectively convert nitriles to amides. stackexchange.com

| Condition | Reagents | Primary Product | Final Product (after workup if needed) |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat chemguide.co.uk | Carboxylic Acid, Ammonium Salt chemguide.co.uk | Carboxylic Acid |

| Alkaline Hydrolysis | Strong Base (e.g., NaOH), Heat chemguide.co.uk | Carboxylate Salt, Ammonia chemguide.co.uk | Carboxylic Acid (after acidification) chemguide.co.uk |

| Controlled Hydrolysis | TFA-H₂SO₄ mixture stackexchange.com | Amide | Amide |

Reactivity of the Cyclopentanone (B42830) Moiety

The cyclopentanone ring in this compound possesses a reactive carbonyl group and acidic alpha-hydrogens, allowing for a range of chemical transformations.

Carbonyl Group Transformations

The carbonyl group of the cyclopentanone can undergo various reactions. A relevant transformation in related systems is the oxidation of a corresponding hydroxy nitrile to a ketone. For instance, a 3-(2-hydroxycyclopentyl)propanenitrile (B12913305) can be oxidized to this compound. googleapis.com This type of oxidation can be achieved using various reagents and methods, such as the Swern oxidation. googleapis.com

Alpha-Carbon Reactivity: Enolate Chemistry and Alkylation Strategies

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in the cyclopentanone ring are acidic and can be deprotonated by a base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles that can participate in a variety of reactions, most notably alkylation. masterorganicchemistry.combham.ac.uk

The formation of the enolate can be controlled to be either kinetically or thermodynamically favored. bham.ac.uk The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed product. bham.ac.uk In contrast, weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate. bham.ac.uk

Once formed, the enolate of this compound can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. youtube.com This provides a powerful strategy for introducing alkyl substituents onto the cyclopentanone ring.

| Concept | Description | Key Reagents/Conditions | Outcome |

| Enolate Formation | Deprotonation of the α-carbon to the carbonyl group. wikipedia.orgmasterorganicchemistry.com | Strong base (e.g., LDA) or weaker base (e.g., alkoxide). wikipedia.orgbham.ac.uk | Formation of a nucleophilic enolate. bham.ac.uk |

| Kinetic vs. Thermodynamic Control | Formation of the less substituted (kinetic) or more substituted (thermodynamic) enolate. bham.ac.uk | Strong, hindered base, low temp (kinetic); Weaker base, higher temp (thermodynamic). bham.ac.uk | Selective formation of one enolate over the other. bham.ac.uk |

| Alkylation | Reaction of the enolate with an electrophile (e.g., alkyl halide). youtube.com | Enolate, Alkyl Halide. youtube.com | Formation of a new C-C bond at the α-carbon. youtube.com |

Michael Addition Reactions of Related Cyclopentanone Derivatives

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com While this compound itself is not an α,β-unsaturated ketone, related cyclopentanone derivatives that do contain this motif readily participate in Michael additions. These reactions are crucial for the construction of more complex cyclopentane-based structures.

A notable example is the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, catalyzed by a multifunctional squaramide catalyst. beilstein-journals.org This reaction highlights the ability of cyclic diketones, which exist in keto-enol tautomeric forms, to act as Michael donors. The study demonstrated that Michael adducts could be obtained in high enantioselectivities, showcasing the power of organocatalysis in controlling stereochemistry. beilstein-journals.org

The general mechanism of a Michael reaction involves the formation of a resonance-stabilized enolate from a Michael donor in the presence of a base. This enolate then attacks the β-carbon of the Michael acceptor, an α,β-unsaturated compound. wikipedia.orglibretexts.org Subsequent protonation yields the 1,4-adduct. The choice of nucleophile is critical; "soft" nucleophiles, such as enamines, cuprates, and stabilized enolates (e.g., from malonic esters), favor the 1,4-addition, whereas "hard" nucleophiles like organolithium reagents tend to undergo 1,2-addition directly to the carbonyl carbon. youtube.comyoutube.com

In the context of cyclopentanone derivatives, cascade reactions involving a Michael addition can lead to the formation of polysubstituted cyclopentanones. For instance, the reaction of α,β-unsaturated aldehydes with a β-keto ester bearing an electron-deficient olefin unit, catalyzed by an O-TMS-protected diphenylprolinol, can generate cyclopentanones with four contiguous stereocenters in a single step with excellent enantioselectivity. acs.orgacs.org

Table 1: Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles beilstein-journals.org

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 1 | Cyclopentane-1,2-dione | (E)-3-(2-Oxoindolin-3-ylidene)acetonitrile | Squaramide | Toluene | 74 | 3:1 | 94 (anti) |

| 2 | Cyclopentane-1,2-dione | (E)-Methyl 2-(2-oxoindolin-3-ylidene)acetate | Squaramide | Toluene | 85 | 2:1 | 92 (anti) |

| 3 | Cyclopentane-1,2-dione | (E)-3-(Phenylsulfonyl)acrylonitrile | Squaramide | Toluene | 68 | 4:1 | 90 (anti) |

This table presents selected data from the study on the asymmetric Michael addition reaction, demonstrating the scope and efficiency of the catalytic system.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of both a keto and a nitrile group in this compound provides the perfect scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic ring systems.

Reductive Cyclization Pathways to Heterocyclic Systems (e.g., Pyrindines)

The intramolecular cyclization of γ-keto nitriles, such as this compound, can be a powerful strategy for the synthesis of fused heterocyclic systems like pyrindines (or dihydro-1H-pyrrolizines). While direct literature on the reductive cyclization of this specific compound is scarce, the general transformation is chemically plausible.

The process would likely involve an initial reduction of the ketone to a hydroxyl group. This in-situ generated γ-hydroxy nitrile can then undergo an intramolecular cyclization. The hydroxyl group, after protonation, can act as a leaving group upon nucleophilic attack by the nitrogen atom of the nitrile (or its reduced form, an amine). Subsequent dehydration would lead to the formation of a dihydropyrindine system, which could be further aromatized to the corresponding pyrindine.

A related and well-established reaction is the cyclization of ketones with nitriles under basic conditions, often catalyzed by copper, to form pyrimidines. rsc.org Although this leads to a different heterocyclic system, it demonstrates the fundamental reactivity pattern of ketones and nitriles.

Other Cyclization Modes Relevant to Cyclopentanone Derivatives

Beyond the formation of nitrogen-containing heterocycles, the structural motif present in derivatives of this compound is amenable to other important cyclization reactions. One of the most relevant is the Thorpe-Ziegler reaction . wikipedia.orgbuchler-gmbh.comlscollege.ac.in This reaction is the intramolecular version of the Thorpe reaction and involves the base-catalyzed cyclization of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.orgsynarchive.com This method is conceptually related to the Dieckmann condensation and is particularly useful for the synthesis of 5- and 6-membered rings. For a molecule structurally similar to our subject but with a second nitrile group instead of the ketone, the Thorpe-Ziegler reaction would be a direct pathway to a functionalized cyclopentane (B165970) ring.

Another important cyclization strategy for cyclopentanone derivatives is palladium-catalyzed intramolecular carbonyl α-alkenylation. For example, 5-bromo-5-hexen-2-ones can be efficiently converted into 2-cyclopentenone derivatives under mild conditions. nih.gov This process involves the formation of a new carbon-carbon bond between the α-carbon of the ketone and the vinylic carbon, followed by double-bond migration to yield the conjugated enone.

Furthermore, intramolecular cyclization of N-cyano sulfoximines can be promoted by anhydrides, demonstrating another mode of activating a cyano group for ring closure. nih.gov

Table 2: Examples of Intramolecular Cyclization Reactions

| Reaction Name | Starting Material Type | Key Reagents/Catalysts | Product Type | Ref. |

| Thorpe-Ziegler Reaction | Dinitrile | Strong base (e.g., NaH, NaNH2), then H3O+ | Cyclic Ketone | wikipedia.orgsynarchive.com |

| Pd-catalyzed α-Alkenylation | Halo-alkenyl ketone | Pd catalyst, base | Cyclopentenone derivative | nih.gov |

| Intramolecular N-Cyano Sulfoximine Cyclization | 2-Benzamide-N-cyano sulfoximine | Trifluoroacetic anhydride (B1165640) (TFAA) | Thiadiazinone 1-oxide | nih.gov |

This table summarizes key features of different intramolecular cyclization reactions relevant to the structural motifs found in and related to this compound.

Synthesis and Exploration of Derivatives and Analogues of 3 2 Oxocyclopentyl Propanenitrile

Structural Modifications of the Nitrile Side Chain

The nitrile group of 3-(2-Oxocyclopentyl)propanenitrile is a key site for structural modification, allowing for its conversion into other valuable functional groups such as carboxylic acids and primary amines. These transformations significantly expand the synthetic utility of the parent molecule.

The hydrolysis of nitriles to carboxylic acids is a well-established chemical conversion that can be performed under either acidic or basic conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk In an acidic environment, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk For instance, the acid-catalyzed hydrolysis of this compound would be expected to produce 3-(2-oxocyclopentyl)propanoic acid. A patent for the preparation of 3-(2-oxocyclopentyl)-propionic acid and its ester describes a similar hydrolysis step, starting from the ester to yield the carboxylic acid. google.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid. chemguide.co.uk

Another significant modification of the nitrile side chain is its reduction to a primary amine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uk The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous solvent, followed by an aqueous workup to yield the primary amine. chemguide.co.uk In the case of this compound, this reduction would yield 3-(2-oxocyclopentyl)propan-1-amine. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be employed to reduce nitriles to aldehydes. libretexts.orgyoutube.com

Table 1: Key Reactions of the Nitrile Side Chain

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |

| Alkaline Hydrolysis | Base (e.g., NaOH), Heat, then Acid | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Amine |

| Reduction | DIBAL-H | Aldehyde |

Functionalization of the Cyclopentanone (B42830) Ring (e.g., Methylation at C1)

The cyclopentanone ring of this compound offers another avenue for structural diversification. The carbon atom adjacent to the carbonyl group (C1 or the α-carbon) is particularly reactive and can be functionalized through various alkylation reactions.

Methylation at the C1 position of the cyclopentanone ring is a common modification. A general method for the preparation of 2-substituted cyclopentanones, including 2-methylcyclopentanone, involves the alkylation of a cyclopentanone-2-carboxylic ester. google.com This process typically includes the reaction of the ester with a base to form an enolate, which is then alkylated with a methylating agent. Subsequent hydrolysis and decarboxylation yield the 2-methylated cyclopentanone. google.com While this method is described for a related system, it demonstrates a viable synthetic route for the C1 methylation of the cyclopentanone ring in a molecule like this compound.

The direct alkylation of ketones can be challenging, but the use of enamine chemistry provides an alternative approach. For instance, the α-methylation of cyclohexanone (B45756) has been achieved with high enantioselectivity using polymer-supported chiral amines. researchgate.net This suggests that similar strategies could be applied to the cyclopentanone ring of this compound to introduce a methyl group at the C1 position.

Table 2: Potential Functionalization of the Cyclopentanone Ring

| Position | Modification | Potential Synthetic Strategy |

|---|---|---|

| C1 (α-carbon) | Methylation | Alkylation of a corresponding β-keto ester followed by decarboxylation. |

| C1 (α-carbon) | Methylation | Enamine-mediated alkylation. |

Chiral Analogues and Stereoisomeric Research (e.g., (3S)-3-Cyclopentyl-3-hydroxypropanenitrile)

The synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity. Research in this area has led to the development of stereoisomerically pure compounds.

An important example is the synthesis of (S)-3-cyclopentyl-3-hydroxypropanenitrile. A patented method describes the enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile to generate the chiral alcohol (S)-3-cyclopentyl-3-hydroxypropanenitrile. libretexts.org This chiral intermediate is then utilized in the synthesis of the pharmaceutical agent ruxolitinib. libretexts.org The synthesis involves the catalytic reaction of cyclopentane (B165970) methyl formate (B1220265) and acetonitrile (B52724) to produce the starting keto-nitrile, which is then stereoselectively reduced. google.comlibretexts.org

The synthesis of the racemic form of 3-cyclopentyl-3-hydroxypropanenitrile (B2798386) can be achieved through the reaction of cyclopentanecarbaldehyde (B151901) with a cyanide source. The resulting cyanohydrin can then be used in further synthetic steps.

Table 3: Synthesis of a Chiral Analogue

| Starting Material | Key Transformation | Product |

|---|---|---|

| 3-Cyclopentyl-3-oxopropionitrile | Enzymatic asymmetric reduction | (S)-3-Cyclopentyl-3-hydroxypropanenitrile |

Comparative Reactivity Studies with Related Nitrile-Ketone Systems (e.g., Cyclohexyl Analogues)

To better understand the chemical behavior of this compound, it is useful to compare its reactivity with that of related systems, such as its cyclohexyl analogue, 3-(2-oxocyclohexyl)propanenitrile (B1583272). chemicalbook.comgoogle.com Both molecules possess a ketone and a nitrile group, but the difference in ring size can influence their reactivity due to factors like ring strain and conformational preferences.

The synthesis of 3-(2-oxocyclohexyl)propanenitrile can be achieved through the Michael addition of a cyanide source to cyclohexenone or via the reaction of an enamine of cyclohexanone with acrylonitrile (B1666552). nih.gov The mechanism of the enamine reaction involves the interaction of the π-orbital of the enamine with the π*-orbital of acrylonitrile. nih.gov

In general, cyclopentanone undergoes addition reactions at the carbonyl group more readily than cyclohexanone. This is attributed to the release of torsional strain in the five-membered ring upon changing the hybridization of the carbonyl carbon from sp² to sp³. Conversely, cyclohexanone exists in a relatively strain-free chair conformation, and addition to the carbonyl group can introduce steric hindrance. This difference in reactivity at the ketone functionality would likely be observed when comparing this compound and its cyclohexyl counterpart.

The reactivity of the nitrile group in both compounds is expected to be similar, as it is relatively removed from the cyclic ketone. Therefore, reactions such as hydrolysis and reduction of the nitrile would likely proceed in a comparable manner for both the cyclopentyl and cyclohexyl analogues.

Table 4: Comparison of Cyclopentyl and Cyclohexyl Analogues

| Feature | This compound | 3-(2-Oxocyclohexyl)propanenitrile |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Reactivity of Ketone (Addition) | Generally higher | Generally lower |

| Reactivity of Nitrile | Expected to be similar | Expected to be similar |

| Synthesis | Michael addition to cyclopentenone | Michael addition to cyclohexenone |

Advanced Applications in Organic Synthesis and Chemical Sciences

Precursor in Complex Molecule Synthesis

The bifunctional nature of 3-(2-Oxocyclopentyl)propanenitrile, containing both a ketone and a nitrile group, renders it a versatile building block for constructing intricate molecular architectures. Its cyclopentanone (B42830) ring and propanenitrile side chain offer multiple reaction sites for strategic chemical modifications.

Synthesis of Natural Products and Bioactive Compounds

While the direct application of this compound in the total synthesis of specific natural products is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The synthesis of derivatives of propanenitrile has been shown to yield compounds with significant antimicrobial activity. For instance, certain acrylonitrile (B1666552) and propanenitrile derivatives have demonstrated activity against various bacterial strains. This suggests the potential of this compound as a scaffold for developing new classes of bioactive agents. Its role as a key starting material for the pharmaceutical compound Ruxolitinib, a potent bioactive molecule, underscores its importance in this field.

Elucidation of Synthetic Pathways to Pharmaceutical Intermediates (e.g., Ruxolitinib)

A significant application of this compound is its role as a key intermediate in the synthesis of Ruxolitinib. epa.govgoogle.com Ruxolitinib is a selective inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2, used in the treatment of myelofibrosis and polycythemia vera. epa.govgoogle.com Several synthetic routes to Ruxolitinib utilize a chiral derivative of this compound.

One common pathway begins with the preparation of this compound itself, which is referred to in some patents as 3-cyclopentyl-3-oxypropionitrile. ontosight.ainih.gov This is typically achieved through the catalytic reaction of methyl cyclopentanecarboxylate (B8599756) and acetonitrile (B52724). ontosight.ai The resulting achiral keto-nitrile then undergoes an asymmetric reduction to produce the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropionitrile. ontosight.ainih.gov This stereoselective reduction is a critical step, often accomplished using enzymatic or chiral borane (B79455) reagents to ensure high enantiomeric purity. google.comontosight.ai

Subsequent steps involve a Mitsunobu reaction with 4-bromopyrazole, followed by further transformations to yield the final Ruxolitinib intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropanenitrile. ontosight.ainih.gov The efficiency and stereoselectivity of these routes are crucial for the industrial production of Ruxolitinib. rsc.org

| Step | Reaction | Starting Materials | Product | Key Reagents/Conditions | Reference |

| 1 | Catalytic Condensation | Cyclopentane (B165970) methyl formate (B1220265), Acetonitrile | 3-Oxo-3-cyclopentylpropanenitrile | Strong base (e.g., Sodium Hydride) | google.comontosight.ai |

| 2 | Asymmetric Reduction | 3-Oxo-3-cyclopentylpropanenitrile | (S)-3-Cyclopentyl-3-hydroxypropionitrile | Chiral borane reagent (R-CBS) or Enzymatic catalysis | google.comontosight.ai |

| 3 | Mitsunobu Reaction & Coupling | (S)-3-Cyclopentyl-3-hydroxypropionitrile, 4-Bromopyrazole | (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile | Triphenylphosphine, Diisopropyl azodicarboxylate | ontosight.ainih.gov |

This table outlines a generalized synthetic pathway to a key Ruxolitinib intermediate starting from precursors to this compound.

Role in Fine Chemical and Specialty Material Production

The utility of this compound extends into the realm of fine and specialty chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and electronic materials. While specific, large-scale applications of this compound in specialty materials are not widely reported, its derivatives hold potential. Propanenitrile derivatives, in general, are explored for applications in materials science, such as in the development of dyes, pigments, and materials with specific optical or electronic properties. ontosight.ai Chemical suppliers specializing in materials for OLED and OPV applications list this compound, indicating its availability to researchers in these fields, although its direct incorporation into such materials is not detailed in available literature. researchgate.net

Catalytic Activity of this compound and its Derivatives

There is currently limited direct evidence in scientific literature detailing the catalytic activity of this compound itself. However, the broader class of nitrile-containing compounds and cyclopentanone derivatives have been investigated as scaffolds for organocatalysts. For instance, derivatives of proline, which also features a five-membered ring, are highly effective organocatalysts for a variety of asymmetric reactions. organic-chemistry.orgrsc.org The structural elements of this compound, specifically the chiral center that can be established adjacent to the nitrile group, suggest that its derivatives could potentially be developed as chiral ligands or organocatalysts for stereoselective transformations. Further research would be required to explore and validate this potential catalytic activity.

Mechanistic Studies and Theoretical Investigations

Computational Chemistry and Molecular Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for dissecting the reaction mechanism of Michael additions. While specific computational studies exclusively focused on the synthesis of 3-(2-Oxocyclopentyl)propanenitrile are not extensively documented in the public domain, valuable insights can be extrapolated from theoretical investigations of analogous systems, such as the Michael addition of various nucleophiles to α,β-unsaturated nitriles and the behavior of cyclic ketones.

Molecular modeling allows for the visualization and energy calculation of the various species involved in the reaction pathway. The initial step, the deprotonation of cyclopentanone (B42830) to form the corresponding enolate, can be modeled to understand the influence of the base and solvent on the regioselectivity of enolate formation. For an unsubstituted cyclopentanone, two identical α-protons are available for abstraction. However, in substituted cyclopentanones, computational models can predict which proton is more likely to be removed, leading to the thermodynamically or kinetically favored enolate.

The core of the reaction, the nucleophilic attack of the cyclopentanone enolate on acrylonitrile (B1666552), can be modeled to determine the geometry of the transition state. These models can reveal the precise orientation of the reacting molecules as the new carbon-carbon bond is formed. Factors such as the approach trajectory of the enolate to the acrylonitrile molecule and the degree of bond formation and breaking in the transition state can be computationally analyzed.

Furthermore, computational models can help to understand the role of catalysts in this reaction. For instance, in organocatalyzed Michael additions involving cyclic ketones, modeling can elucidate how a chiral catalyst interacts with the reactants to induce stereoselectivity, guiding the formation of one enantiomer over the other. These models often highlight the non-covalent interactions, such as hydrogen bonding, that are crucial for the catalytic cycle.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of a reaction provide crucial information about its feasibility, rate, and equilibrium position. For the synthesis of this compound, these aspects are critical for optimizing reaction conditions to achieve high yields.

Kinetics: The rate of the reaction is dependent on several factors, including the concentration of reactants, the nature of the base used to generate the enolate, the solvent, and the temperature. The rate-determining step is generally the nucleophilic attack of the enolate on the acrylonitrile.

Kinetic studies of related Michael additions have shown that the nature of the Michael acceptor (in this case, acrylonitrile) and the nucleophile (the cyclopentanone enolate) significantly influences the reaction rate. The electron-withdrawing nature of the nitrile group in acrylonitrile makes the β-carbon sufficiently electrophilic for the attack by the enolate.

The choice of base is also critical from a kinetic standpoint. A strong, non-nucleophilic base is often employed to ensure rapid and complete formation of the enolate, which then allows the Michael addition to proceed efficiently. The temperature of the reaction also plays a key role; higher temperatures generally increase the reaction rate, but can sometimes lead to undesired side reactions.

Data on Related Systems:

| Reaction/Process | Key Findings |

| Oxidation of Cyclopentanone | Thermodynamic and kinetic data for various oxidation intermediates have been computationally determined, providing insights into the stability and reactivity of the cyclopentanone ring system. |

| Pyrolysis of Cyclopentanone | Kinetic modeling has been used to understand the decomposition pathways of cyclopentanone at high temperatures. |

| Michael Addition of Nitroalkanes to Nitriles | Studies have shown that the reaction is influenced by the solvent and the presence of phase-transfer catalysts, which can significantly enhance reaction rates and yields. |

Elucidation of Reaction Intermediates and Transition States

The pathway from reactants to products in the synthesis of this compound involves several transient species, including intermediates and transition states. The characterization of these species is fundamental to a complete mechanistic understanding.

Reaction Intermediates: The primary intermediate in this reaction is the cyclopentanone enolate . This species is formed by the deprotonation of cyclopentanone at the α-carbon. The enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization is key to its nucleophilicity.

Following the nucleophilic attack on acrylonitrile, a second intermediate is formed: a nitrile-stabilized enolate . This intermediate is the immediate product of the carbon-carbon bond formation and carries a negative charge on the carbon atom α to the nitrile group. This charge is stabilized by the electron-withdrawing nature of the nitrile. This intermediate is then protonated, typically by the conjugate acid of the base used or by a proton source added during the workup, to yield the final product, this compound.

Transition States: The reaction proceeds through at least two key transition states. The first transition state is associated with the deprotonation of cyclopentanone to form the enolate. The second, and arguably more critical, transition state is that of the carbon-carbon bond-forming step.

Computational studies on analogous Michael additions suggest that the transition state for the nucleophilic attack involves a specific geometric arrangement of the cyclopentanone enolate and acrylonitrile. The enolate approaches the β-carbon of the acrylonitrile at a specific angle, often referred to as the Bürgi-Dunitz trajectory for nucleophilic additions to unsaturated systems. In this transition state, the new C-C bond is partially formed, while the C=C double bond in acrylonitrile is partially broken. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, especially when chiral catalysts or substituted cyclopentanones are used.

The energy of this transition state relative to the reactants determines the activation energy of the reaction and, consequently, the reaction rate. Factors that stabilize this transition state, such as favorable orbital overlap and stabilizing interactions with the solvent or a catalyst, will lower the activation energy and accelerate the reaction.

Analytical Methodologies for Structural and Mechanistic Elucidation in Research

Spectroscopic Techniques for Product Characterization (e.g., ¹H NMR, HREIMS, IR for synthesized compounds)scitoys.comepa.govfluorochem.co.uk

Spectroscopy is a cornerstone for the structural elucidation of newly synthesized compounds like 3-(2-Oxocyclopentyl)propanenitrile. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. A strong absorption band is expected for the nitrile (-C≡N) stretching vibration, and another distinct band corresponds to the carbonyl (C=O) group of the cyclopentanone (B42830) ring. nih.gov The presence of these two key functional groups is a primary indicator of the compound's successful synthesis.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS): HREIMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, HREIMS would confirm the molecular formula C₈H₁₁NO by matching the experimentally measured mass to the calculated exact mass (137.084063974 Da). nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Expected Observation | Inference |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption band around 2240-2260 cm⁻¹ Strong absorption band around 1710-1750 cm⁻¹ | Presence of a Nitrile (-C≡N) group Presence of a Ketone (C=O) group |

| ¹H NMR Spectroscopy | Multiple signals in the aliphatic region (approx. 1.5-3.0 ppm) | Corresponds to the various CH and CH₂ groups in the cyclopentyl ring and the ethyl chain |

| ¹³C NMR Spectroscopy | Signal in the downfield region (>200 ppm) Signal around 119 ppm | Confirms the carbonyl carbon of the ketone Confirms the carbon of the nitrile group |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass matching the molecular formula C₈H₁₁NO | Confirms elemental composition and molecular weight |

Chromatographic Methods for Purity and Stereochemical Analysis (e.g., Chiral HPLC for enantiomeric excess)scitoys.com

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its stereochemical properties. The molecule contains a chiral center at the carbon where the propanenitrile side chain attaches to the cyclopentanone ring, meaning it can exist as a pair of enantiomers. fluorochem.co.uk

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, causing them to travel through the column at different rates. This results in two separate peaks in the chromatogram, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee). The ee is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. While specific studies on this compound are not detailed, the methodology is standard for related chiral ketones. The separation of stereoisomers of similar compounds using reverse-phase HPLC has been successfully demonstrated. nih.gov

Table 2: Chromatographic Analysis for this compound

| Technique | Application | Information Obtained |

|---|---|---|

| Gas Chromatography (GC) / HPLC | Purity Assessment | Detection of impurities and determination of the overall purity of the synthesized product. |

| Chiral HPLC | Stereochemical Analysis | Separation of the (R) and (S) enantiomers. |

| Chiral HPLC | Enantiomeric Excess (ee) Determination | Quantification of the ratio of the two enantiomers to determine the stereochemical purity. |

Advanced Methods for Reaction Monitoring and Mechanistic Insight (e.g., in situ techniques)

For the synthesis of this compound, which is typically formed through a Michael addition of a nitrile-containing species to cyclopentenone or related precursors, in situ monitoring could be highly informative.

In situ IR or NMR Spectroscopy: By placing a probe directly into the reaction vessel, chemists can continuously collect IR or NMR spectra. This would allow them to track the decrease in the signal intensity of the reactants (e.g., cyclopentanone) and the corresponding increase in the signal intensity of the product, this compound. This real-time data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation. It can also help identify transient intermediates that provide clues about the reaction pathway.

Emerging Research Frontiers and Future Perspectives

Unexplored Reactivity Patterns and Synthetic Challenges

The reactivity of 3-(2-Oxocyclopentyl)propanenitrile is largely dictated by the interplay between its two functional groups: the electrophilic carbonyl carbon of the cyclopentanone (B42830) ring and the nucleophilic potential of the nitrile group or the adjacent α-carbon. While classical reactions of ketones and nitriles are known, the specific intramolecular interactions and unique reactivity patterns of this compound remain a fertile ground for investigation.

One of the primary synthetic challenges lies in the selective functionalization of the molecule. The presence of multiple reactive sites—the α-protons to the ketone, the carbonyl group itself, and the nitrile moiety—necessitates the development of highly selective reagents and reaction conditions. For instance, the regioselectivity of reactions involving the enolate of the cyclopentanone ring can be influenced by the cyanoethyl side chain.

Further research is needed to explore the diastereoselective transformations of this compound. The creation of new stereocenters on the cyclopentanone ring is of significant interest for the synthesis of chiral molecules. thieme-connect.de The development of catalytic asymmetric methods that can control the stereochemical outcome of reactions at the α- or β-positions relative to the carbonyl group would represent a significant advancement. thieme-connect.de

The reactivity of the nitrile group, beyond simple hydrolysis or reduction, also presents opportunities. For example, its participation in cycloaddition reactions or its use as a directing group in transition-metal-catalyzed C-H activation on the cyclopentane (B165970) ring are areas that are largely unexplored.

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical production. rsc.org The synthesis of this compound and its derivatives is an area ripe for the application of these principles, particularly through the integration of flow chemistry.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. amt.uk For the synthesis of this compound, which can be prepared through a Michael addition of acrylonitrile (B1666552) to cyclopentanone, a flow process could offer significant improvements in yield and purity by precisely controlling reaction parameters like temperature, pressure, and residence time.

Recent advancements in flow chemistry have demonstrated its utility in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. acs.org The application of flow technology to the synthesis and subsequent transformations of this compound could lead to more efficient and sustainable manufacturing processes. amt.ukresearchgate.net For example, multi-step flow systems could be designed to synthesize the compound and then directly use it in a subsequent reaction to create more complex molecules without isolating the intermediate. uc.pt

Sustainable synthesis methodologies for this compound also extend to the use of greener solvents and catalysts. Research into the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising avenue. researchgate.net For instance, the hydrogenation of related compounds has been achieved using supported metal catalysts in solvent-free conditions, aligning with the goals of sustainable chemistry. rsc.org

Potential for New Synthetic Methodologies and Chemical Transformations

The unique structure of this compound makes it a valuable starting material for the development of novel synthetic methodologies and chemical transformations. Its bifunctional nature allows for a variety of intramolecular reactions to construct complex polycyclic and heterocyclic systems.

One area of potential is in the development of tandem or domino reactions. A single activation event could trigger a cascade of bond-forming reactions, leading to a rapid increase in molecular complexity from a relatively simple starting material. For example, a reaction could be initiated at the ketone, followed by an intramolecular cyclization involving the nitrile group to form novel heterocyclic scaffolds. The reaction of cyclopentanone with cyanomethylene reagents has been shown to produce pyrazole, thiophene, and pyridazine (B1198779) derivatives, suggesting similar possibilities for this compound. researchgate.netscispace.com

The compound can also serve as a key building block in the synthesis of natural products and pharmaceutically active compounds. The cyclopentanone moiety is a common feature in many biologically active molecules. The ability to introduce a cyanoethyl side chain, which can be further elaborated, provides a powerful tool for medicinal chemists. For instance, derivatives of this compound have been used in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. epo.org

Furthermore, the exploration of its reactivity with various reagents could lead to the discovery of entirely new chemical transformations. For example, palladium-catalyzed reactions involving the nitrile group have been used to synthesize 2-cyanomethyl indane derivatives, showcasing the potential for novel carbon-carbon bond-forming reactions. nih.gov The investigation of similar transition-metal-catalyzed reactions with this compound could open up new pathways for the synthesis of complex carbocyclic and heterocyclic systems.

常见问题

Q. What are the most efficient synthetic routes for 3-(2-Oxocyclopentyl)propanenitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via a Knoevenagel condensation reaction between cyclopentanone derivatives and cyanoacetamide intermediates. For example, Scheme 3 in evidence 6 outlines a protocol using ethanol as a solvent, piperidine as a base catalyst, and low temperatures (0–5°C) to stabilize reactive intermediates . To optimize yields:

- Catalyst Screening : Test alternative catalysts (e.g., DBU or L-proline) to enhance enolate formation.

- Temperature Control : Maintain sub-ambient temperatures to suppress side reactions.

- Purification : Use column chromatography with ethyl acetate/hexane gradients for isolation.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach is critical:

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .

- NMR : Analyze -NMR for cyclopentyl protons (δ 1.5–2.5 ppm) and -NMR for ketone (δ ~210 ppm) and nitrile (δ ~120 ppm) signals .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 164.07) .

- UV-Vis : Monitor conjugation effects (λmax ~250–300 nm) for electronic structure validation .

Q. How can reaction parameters (solvent, temperature) be systematically optimized for scale-up synthesis?

Methodological Answer: Use a Design of Experiments (DoE) approach:

- Solvent Polarity : Test aprotic solvents (e.g., THF, DMF) to improve solubility of intermediates.

- Reaction Kinetics : Perform time-resolved -NMR to monitor intermediate formation rates.

- Scale-Up Stability : Assess exothermicity via DSC to prevent thermal runaway in batch reactors.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- DFT Calculations : Compare transition-state energies for alternative cyclization pathways (e.g., 5- vs. 6-membered ring formation) .

- Fukui Indices : Use computational tools to map nucleophilic/electrophilic sites on the cyclopentyl backbone .

- Experimental Validation : Synthesize analogs with substituents at the 2-position of the cyclopentane ring to sterically block undesired pathways.

Q. How can contradictions in reported spectral data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism:

- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing spectra at −40°C to 80°C.

- Cross-Validation : Compare experimental data with computed NMR shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies can elucidate the biological activity of this compound, given structural similarities to bioactive nitriles?

Methodological Answer: Leverage insights from structurally related compounds:

- Molecular Docking : Screen against targets like NLRP3 inflammasome (similar to dapansutrile in evidence 19) or malaria parasite enzymes (as in evidence 5) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-1β ELISA) in macrophage models.

- SAR Studies : Modify the oxocyclopentyl or nitrile moieties to assess pharmacophore requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。